molecular formula C20H20FNO B4615357 2-(3-fluorophenyl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine

2-(3-fluorophenyl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine

Cat. No. B4615357
M. Wt: 309.4 g/mol
InChI Key: ZHQTZJLQOYMIPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-fluorophenyl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine is a chemical compound that belongs to the family of phenethylamines. It is commonly known as 2-FMA and is a research chemical that has gained popularity in recent years due to its potential as a cognitive enhancer and stimulant.

Mechanism of Action

The mechanism of action of 2-FMA involves its ability to bind to and inhibit the reuptake of dopamine, norepinephrine, and serotonin transporters in the brain. This leads to an increase in the levels of these neurotransmitters, which in turn, leads to improved cognitive function and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-FMA include increased heart rate, blood pressure, and body temperature. It also leads to the release of glucose and fatty acids into the bloodstream, which can be used for energy. Additionally, 2-FMA has been shown to increase the levels of certain hormones such as cortisol and prolactin.

Advantages and Limitations for Lab Experiments

One advantage of using 2-FMA in lab experiments is its ability to improve cognitive function and motivation, which can lead to better performance in tasks that require attention and focus. However, one limitation is that the long-term effects of 2-FMA are not well understood, and more research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for research on 2-FMA. One area of interest is its potential as a treatment for ADHD and narcolepsy. Additionally, more research is needed to determine the long-term effects of 2-FMA on the brain and body. Furthermore, there is a need for more studies on the optimal dosage and administration of 2-FMA for different applications. Finally, there is a need for more research on the potential interactions of 2-FMA with other drugs and substances.

Scientific Research Applications

2-FMA has been studied extensively in the field of neuroscience for its potential as a cognitive enhancer and stimulant. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to improved focus, attention, and motivation. Additionally, 2-FMA has been studied for its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy.

properties

IUPAC Name

2-(3-fluorophenyl)-N-[(4-methoxynaphthalen-1-yl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO/c1-23-20-10-9-16(18-7-2-3-8-19(18)20)14-22-12-11-15-5-4-6-17(21)13-15/h2-10,13,22H,11-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQTZJLQOYMIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CNCCC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.